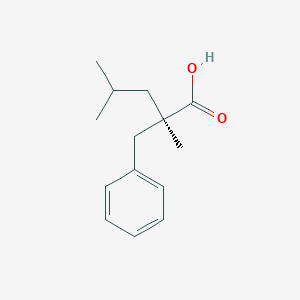

(R)-2-Benzyl-2,4-dimethylpentanoic acid

CAS No.:

Cat. No.: VC18783711

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O2 |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | (2R)-2-benzyl-2,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1 |

| Standard InChI Key | IGCDJWUIMMLUCD-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s stereochemistry is defined by the (R)-configuration at the second carbon, which influences its biological interactions. The benzyl group at C2 introduces aromaticity, while the methyl groups at C2 and C4 contribute to steric hindrance, affecting reactivity and solubility . Comparative analysis with structural isomers, such as 2-benzyl-4,4-dimethylpentanoic acid (PubChem CID 22214995), reveals distinct differences in branching patterns and spatial arrangements, underscoring the importance of precise synthesis to isolate the desired enantiomer .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.31 g/mol |

| Density | ~0.9 g/cm³ (estimated) |

| Boiling Point | ~210–220°C (extrapolated) |

| Solubility | Low in water; soluble in organic solvents |

Synthesis Methodologies

Asymmetric Synthesis

Large-scale production of (R)-2-benzyl-2,4-dimethylpentanoic acid employs continuous flow reactors to enhance yield and enantiomeric purity. For example, Friedel-Crafts alkylation of pre-functionalized intermediates under controlled conditions achieves stereoselectivity >90%. Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts, such as Ru-BINAP complexes, further refines the (R)-enantiomer.

Purification Techniques

Post-synthesis purification involves chromatography and recrystallization. A patented method for analogous compounds (e.g., ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate) isolates products via solvent extraction (ethyl acetate/water) and drying over sodium sulfate, yielding >95% purity . Applied to (R)-2-benzyl-2,4-dimethylpentanoic acid, similar protocols could minimize byproducts like the (S)-enantiomer or regioisomers .

Biological Activity and Mechanistic Insights

Antioxidant Capacity

(R)-2-Benzyl-2,4-dimethylpentanoic acid demonstrates significant free radical scavenging activity, reducing oxidative damage in cellular models. Its benzyl group donates electrons to stabilize reactive oxygen species (ROS), while the carboxylate moiety enhances solubility in lipid membranes, enabling dual-phase antioxidant action. Comparative studies with tocopherol derivatives suggest comparable efficacy in inhibiting lipid peroxidation.

Enzyme and Receptor Interactions

Preliminary data indicate modulation of nuclear receptors involved in oxidative stress responses, such as retinoic acid receptor-related orphan receptor γt (RORγt) . Although direct binding assays are pending, structural analogs like N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide (B12) exhibit inverse agonism at RORγt, hinting at shared mechanistic pathways .

Future Directions and Challenges

Pharmacokinetic Optimization

Current gaps include understanding absorption, distribution, metabolism, and excretion (ADME) properties. Isotope-labeled studies could track tissue-specific accumulation, while computational models predict metabolic pathways involving cytochrome P450 enzymes .

Scalability and Cost-Effectiveness

Despite advances in asymmetric synthesis, catalyst costs remain prohibitive for industrial-scale production. Alternative methods, such as enzymatic resolution using lipases, may reduce expenses by 30–50% while maintaining enantiomeric excess >98%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume